Leucomycin V

Structural elucidation SAR Analytical reference standard

Leucomycin V (CAS 39405-35-1) is a 16-membered macrocyclic lactone antibiotic belonging to the leucomycin (kitasamycin) complex produced by Streptomyces kitasatoensis. With molecular formula C₃₅H₅₉NO₁₃ and molecular weight 701.85 Da, it is structurally distinguished as the deisovaleryl/deacyl form of leucomycin A1, lacking the 4″-O-(3-methylbutanoate) ester side chain present in the more abundant complex components such as leucomycin A1 (C₄₀H₆₇NO₁₄, MW 785.96).

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
CAS No. 39405-35-1
Cat. No. B1609385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin V
CAS39405-35-1
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
InChIKeyXYJOGTQLTFNMQG-KJHBSLKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucomycin V (CAS 39405-35-1): A Structurally Distinct 16-Membered Macrolide Antibiotic and Key Rokitamycin Metabolite


Leucomycin V (CAS 39405-35-1) is a 16-membered macrocyclic lactone antibiotic belonging to the leucomycin (kitasamycin) complex produced by Streptomyces kitasatoensis [1]. With molecular formula C₃₅H₅₉NO₁₃ and molecular weight 701.85 Da, it is structurally distinguished as the deisovaleryl/deacyl form of leucomycin A1, lacking the 4″-O-(3-methylbutanoate) ester side chain present in the more abundant complex components such as leucomycin A1 (C₄₀H₆₇NO₁₄, MW 785.96) [2]. This compound functions both as a minor intrinsic component of the leucomycin fermentation complex and as a pharmacologically relevant downstream metabolite of the semisynthetic macrolide rokitamycin .

Why the Leucomycin Complex or Its Major Components Cannot Substitute for Leucomycin V in Analytical and Metabolic Investigations


The leucomycin complex (kitasamycin) is a heterogeneous mixture of at least eight structurally related but chemically distinct components (A1, A3–A9, A13, U, V) [1]. Commercial preparations designated as 'leucomycin' or 'kitasamycin' typically consist predominantly of group A components such as A1, A4, A5, and A13, with leucomycin V representing only a minor or trace constituent . Critically, leucomycin V differs from leucomycin A1 by the absence of the 4″-O-isovaleryl ester group, which directly alters chromatographic retention, mass spectrometric fragmentation, and biological recognition [2]. In metabolic tracing studies of rokitamycin, leucomycin V constitutes approximately 9% of total drug-related material in human serum at 30 min post-dose, a distinct pharmacokinetic signature that cannot be replicated by any other leucomycin component . Furthermore, leucomycin V serves as a specified impurity standard (Josamycin EP Impurity F) in pharmacopoeial quality control of josamycin, requiring certified identity and purity of the authentic substance rather than complex mixtures or surrogates [3].

Leucomycin V (CAS 39405-35-1): Quantified Differentiation Evidence for Scientific Procurement Decisions


Structural Differentiation: Absence of the 4″-O-Isovaleryl Ester Side Chain vs. Leucomycin A1

Leucomycin V (C₃₅H₅₉NO₁₃, MW 701.85) is the deisovaleryl/deacyl derivative of leucomycin A1 (C₄₀H₆₇NO₁₄, MW 785.96), differing by the absence of the 4″-O-(3-methylbutanoate) ester group on the mycarose sugar moiety [1]. This structural modification reduces the molecular weight by 84.11 Da and eliminates one hydrogen-bond acceptor, altering both chromatographic retention and lipophilicity (ACD/LogP ~1.99 for leucomycin V) . In the leucomycin SAR framework established by Omura et al. (1968), the isovaleryl group at the C-4″ position of mycarose was identified as conferring the highest in vitro antibacterial activity among O-acyl substituents, meaning that leucomycin V, lacking this group, belongs to the Fr-group (free hydroxyl) rather than the more potent Ac-group (acylated) subclass [2].

Structural elucidation SAR Analytical reference standard

CYP3A4 Inhibition Liability: Leucomycin V Exhibits 6.9-Fold Weaker CYP3A4 Inhibition Than Rokitamycin

In a human liver microsome study assessing CYP3A4-catalyzed triazolam α-hydroxylation, leucomycin V (LMV) demonstrated an IC₅₀ of 40 µM, compared to rokitamycin's IC₅₀ of 5.8 µM (Ki = 2.0 µM) in the same assay system [1]. This represents a 6.9-fold reduction in CYP3A4 inhibitory potency. The study also established that neither LMV, rokitamycin, nor leucomycin A7 (up to 500 µM) appreciably inhibited CYP1A2, CYP2C9, or CYP2D6 isoforms, indicating that the differential CYP3A4 inhibition is isoform-selective [2].

Drug metabolism CYP450 inhibition Drug-drug interaction

Enzymatic Formation Kinetics: Leucomycin V Formation from Leucomycin A7 Is Rate-Limited Relative to the Upstream Hydrolysis Step

The two-step metabolic conversion of rokitamycin proceeds via esterase-mediated hydrolysis: rokitamycin → leucomycin A7 (LMA7) → leucomycin V (LMV). In human liver microsomes, the mean Vmax and Vmax/Km for LMA7 formation from rokitamycin were significantly greater (P < 0.01) than those for LMV formation from LMA7 [1]. The kinetic parameters for the first step were Km = 47 ± 13 µM, Vmax = 390 ± 56 nmol min⁻¹ (mg protein)⁻¹, and Vmax/Km = 8.6 ± 1.6 mL min⁻¹ (mg protein)⁻¹, whereas the second step (LMV formation) proceeded with substantially lower efficiency [2]. Both steps were NADPH-independent and inhibited >85% by the esterase inhibitors bis-nitro-phenylphosphate and physostigmine (100 µM), confirming catalysis by human esterase(s), likely cholinesterase (EC 3.1.1.8) [3].

Esterase metabolism Enzyme kinetics Prodrug activation

Pharmacopoeial Identity: Leucomycin V as Josamycin EP Impurity F – Certified Reference Material Requirement

Leucomycin V is officially designated as Josamycin EP Impurity F in the European Pharmacopoeia monograph for josamycin [1]. This regulatory designation mandates the use of certified, high-purity leucomycin V as a reference standard for HPLC-based impurity quantification in josamycin active pharmaceutical ingredient (API) and finished drug products. Commercial reference standards of leucomycin V are typically supplied at >98% purity (HPLC) and used for system suitability testing, retention time marking, and quantitative limit tests for this specified impurity . Unlike surrogate compounds or complex mixtures, only authentic leucomycin V (CAS 39405-35-1, deisovaleryl leucomycin A1) satisfies the pharmacopoeial identity requirement .

Pharmaceutical quality control Reference standard Impurity profiling

Serum Metabolite Abundance: Leucomycin V Represents 9% of Total Rokitamycin-Derived Material at 30 Minutes Post-Dose

In healthy adult volunteers receiving a single oral dose of 1200 mg rokitamycin, the proportions of rokitamycin and its major metabolites in serum at 30 min post-dose were: rokitamycin (unchanged) 18%, leucomycin A7 18%, 10″-OH-rokitamycin 33%, and leucomycin V 9% . This establishes leucomycin V as a quantitatively significant, albeit minor, circulating metabolite. In infant rats administered ¹⁴C-rokitamycin, leucomycin V was detected alongside 10″-OH-rokitamycin, leucomycin A7, and 14-OH-leucomycin V in plasma, urine, and bile, with approximately 97% of administered radioactivity recovered in urine and feces within 144 hours [1]. The consistent detection of LMV across species supports its relevance as a metabolic marker for rokitamycin biotransformation studies.

Clinical pharmacokinetics Metabolite profiling Bioanalysis

Antibacterial Activity Spectrum: MIC Range of 0.2–3.12 µg/mL Against Gram-Positive Cocci

Leucomycin V demonstrates antibacterial activity against Streptococci and Staphylococci with reported minimum inhibitory concentrations (MICs) in the range of 0.2–3.12 µg/mL . In the context of the leucomycin SAR framework, leucomycin V belongs to the Fr-group (free 4″-hydroxyl), which exhibits lower in vitro potency than the Ac-group (4″-O-acylated) components such as leucomycin A1 and A5 [1]. The Omura et al. (1968) study demonstrated that the isovaleryl group at C-4″ conferred maximal in vitro activity, with potency generally decreasing as the acyl chain was shortened or removed. Thus, leucomycin V is expected to show reduced potency relative to leucomycin A1 (MIC ~0.04–0.16 µg/mL against S. aureus) and leucomycin A5 (MIC range 0.04–0.8 µg/mL across susceptible species) .

Antibacterial susceptibility MIC determination Macrolide potency

Procurement-Driven Application Scenarios for Leucomycin V (CAS 39405-35-1) Based on Verified Differential Evidence


Pharmaceutical Impurity Reference Standard for Josamycin Quality Control

Leucomycin V is mandated as Josamycin EP Impurity F in the European Pharmacopoeia. Quality control laboratories must procure certified reference material (purity ≥98% by HPLC) to perform system suitability testing, retention time identification, and quantitative impurity limit tests in josamycin API and finished dosage forms [1]. Substituting the leucomycin complex or leucomycin A1 would fail to meet pharmacopoeial identity criteria and produce invalid analytical results.

Metabolic Pathway Tracing of Rokitamycin Biotransformation

In in vitro and in vivo studies of rokitamycin metabolism, leucomycin V serves as the terminal product of a two-step esterase-mediated hydrolysis pathway (rokitamycin → LMA7 → LMV). Its formation kinetics are rate-limited relative to the upstream step (P < 0.01), and it accounts for approximately 9% of serum drug material at 30 min post-dose in humans [2]. Authentic leucomycin V analytical standard is required for LC-MS/MS method development, calibration curve construction, and accurate quantification of this metabolite in plasma, urine, and bile matrices.

CYP3A4 Drug-Drug Interaction Probe with Reduced Inhibition Liability

Leucomycin V exhibits a 6.9-fold lower CYP3A4 inhibitory potency (IC₅₀ = 40 µM) compared to its parent compound rokitamycin (IC₅₀ = 5.8 µM) in human liver microsomal triazolam α-hydroxylation assays [3]. Researchers investigating macrolide-esterase metabolism without confounding CYP3A4-mediated drug interactions should select leucomycin V over rokitamycin or erythromycin as a probe substrate or metabolite standard.

Structure-Activity Relationship Studies of the 4″-O-Acyl Pharmacophore

As the deacylated scaffold (Fr-group) of the leucomycin series, leucomycin V provides the baseline for SAR investigations of the 4″-O-acyl substituent effect on antibacterial potency, ribosomal binding, and pharmacokinetic behavior. Its reduced intrinsic antibacterial activity (MIC 0.2–3.12 µg/mL) relative to 4″-O-acylated congeners such as leucomycin A1 (MIC ~0.04–0.16 µg/mL) makes it an essential negative control and synthetic precursor for preparing novel semi-synthetic derivatives with modified 4″-substituents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.